(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)methyl methyl cyanodithioimidocarbonate
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Overview
Description
(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)methyl methyl cyanodithioimidocarbonate is a complex organic compound with a unique structure that includes an isoindoline core and a cyanodithioimidocarbonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)methyl methyl cyanodithioimidocarbonate typically involves multiple steps. One common method starts with the preparation of the isoindoline core, followed by the introduction of the cyanodithioimidocarbonate group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)methyl methyl cyanodithioimidocarbonate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)methyl methyl cyanodithioimidocarbonate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)methyl methyl cyanodithioimidocarbonate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)acetic acid: This compound has a similar isoindoline core but differs in its functional groups.
1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl Trifluoromethanesulfonate: Another related compound with different substituents.
Uniqueness
The uniqueness of (1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)methyl methyl cyanodithioimidocarbonate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it valuable for various research and industrial applications.
Properties
Molecular Formula |
C12H13N3O2S2 |
---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
[(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)methylsulfanyl-methylsulfanylmethylidene]cyanamide |
InChI |
InChI=1S/C12H13N3O2S2/c1-18-12(14-6-13)19-7-15-10(16)8-4-2-3-5-9(8)11(15)17/h2-3,8-9H,4-5,7H2,1H3 |
InChI Key |
LQAKMVXXWPIKBF-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=NC#N)SCN1C(=O)C2CC=CCC2C1=O |
Origin of Product |
United States |
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